[3,3-Bis(2,5-dihydroxy-4-methylphenyl)propyl](methyl)silanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a silanediol core with two phenyl groups substituted with hydroxyl and methyl groups, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol typically involves the reaction of appropriate phenyl derivatives with silane compounds under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(2,5-dihydroxyphenyl)propylsilanediol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3-Bis(4-methylphenyl)propylsilanediol: Similar structure but lacks the hydroxyl groups on the phenyl rings.
Uniqueness
The uniqueness of 3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol lies in its combination of hydroxyl and methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
188784-63-6 |
---|---|
Fórmula molecular |
C18H24O6Si |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-[1-(2,5-dihydroxy-4-methylphenyl)-3-[dihydroxy(methyl)silyl]propyl]-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C18H24O6Si/c1-10-6-17(21)13(8-15(10)19)12(4-5-25(3,23)24)14-9-16(20)11(2)7-18(14)22/h6-9,12,19-24H,4-5H2,1-3H3 |
Clave InChI |
KVMOYRNIAWYAAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C(CC[Si](C)(O)O)C2=C(C=C(C(=C2)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.